3,5-Diethynylphenol
Overview
Description
3,5-Diethynylphenol is an organic compound with the molecular formula C10H6O. It is characterized by the presence of two ethynyl groups attached to the phenol ring at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethynylphenol typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated phenol with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts involved .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethynylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alkenes and alkanes.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Diethynylphenol is primarily related to its ability to interact with various molecular targets through its phenolic and ethynyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
3,5-Dimethylphenol: Similar in structure but with methyl groups instead of ethynyl groups.
3,5-Dihydroxyphenol: Contains hydroxyl groups instead of ethynyl groups, leading to different reactivity and applications.
Uniqueness: 3,5-Diethynylphenol is unique due to the presence of ethynyl groups, which impart high reactivity and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound for synthetic chemistry and materials science .
Properties
IUPAC Name |
3,5-diethynylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGIAPFQBCEAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582596 | |
Record name | 3,5-Diethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918826-08-1 | |
Record name | 3,5-Diethynylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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